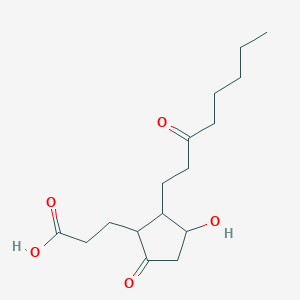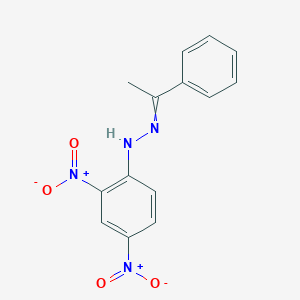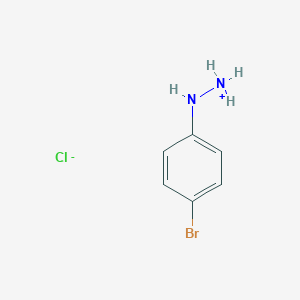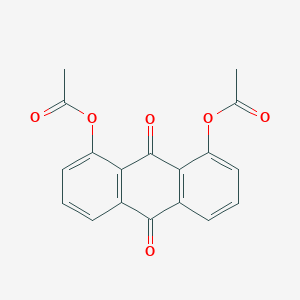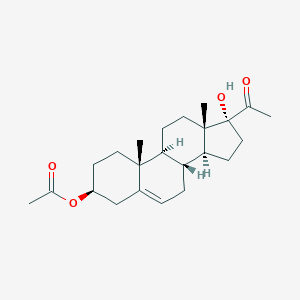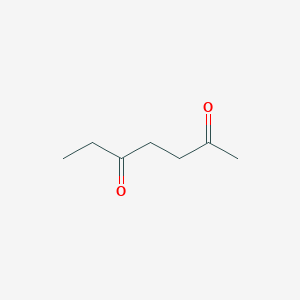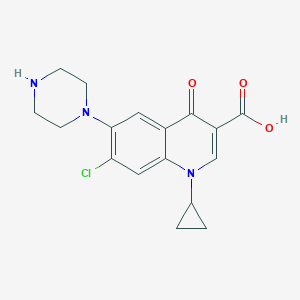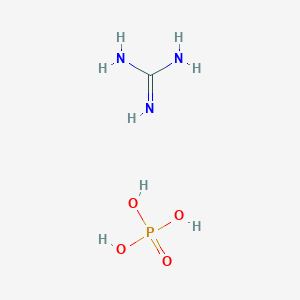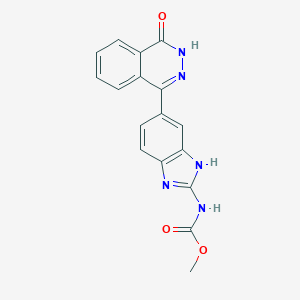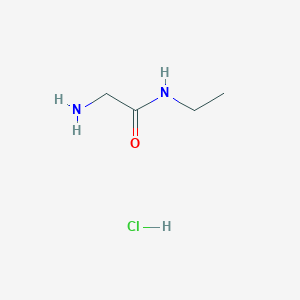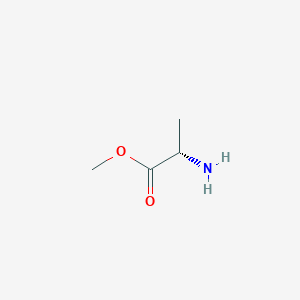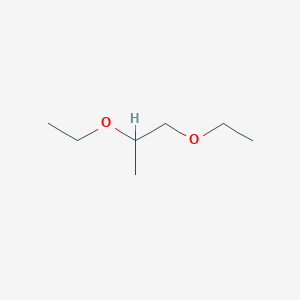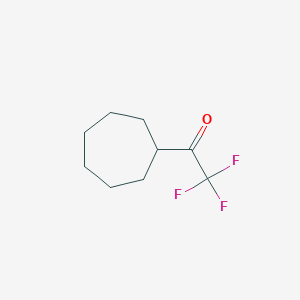
1-Cycloheptyl-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-2,2,2-trifluoroethan-1-one, also known as CF3CH2COC7H13, is a chemical compound that has gained significant attention in scientific research. It is a colorless liquid with a strong odor and is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-Cycloheptyl-2,2,2-trifluoroethan-1-one is not fully understood. However, studies have shown that it can act as a reactive intermediate in organic reactions, leading to the formation of various products. It has also been suggested that it can act as a Lewis acid catalyst in certain reactions.
Effets Biochimiques Et Physiologiques
Studies on the biochemical and physiological effects of 1-Cycloheptyl-2,2,2-trifluoroethan-1-one are limited. However, it has been shown to have low toxicity and is not considered a significant health hazard. It is also not known to have any adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cycloheptyl-2,2,2-trifluoroethan-1-one in lab experiments is its high purity and yield. It is also readily available and relatively inexpensive. However, its strong odor and potential reactivity with certain chemicals can be a limitation.
Orientations Futures
There are several future directions for research on 1-Cycloheptyl-2,2,2-trifluoroethan-1-one. One potential area of interest is its use as a starting material for the synthesis of novel pharmaceuticals with improved properties. Additionally, it could be used as a reagent in the formation of new materials with unique properties. Further studies on its mechanism of action and potential applications in organic synthesis would also be of interest.
Méthodes De Synthèse
The synthesis of 1-Cycloheptyl-2,2,2-trifluoroethan-1-one involves the reaction of cycloheptanone with trifluoroacetic anhydride in the presence of a strong acid catalyst. The reaction yields the desired product with high purity and yield.
Applications De Recherche Scientifique
1-Cycloheptyl-2,2,2-trifluoroethan-1-one has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials. Additionally, it has been used as a reagent in organic synthesis, such as in the formation of carbon-carbon bonds.
Propriétés
Numéro CAS |
134704-13-5 |
|---|---|
Nom du produit |
1-Cycloheptyl-2,2,2-trifluoroethan-1-one |
Formule moléculaire |
C9H13F3O |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
1-cycloheptyl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)8(13)7-5-3-1-2-4-6-7/h7H,1-6H2 |
Clé InChI |
XVNNVRVBBZKELR-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)C(=O)C(F)(F)F |
SMILES canonique |
C1CCCC(CC1)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 1-cycloheptyl-2,2,2-trifluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



